
Varenicline Lactam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound is designed to reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Varenicline Lactam involves several steps, starting from commercially available starting materials. The key steps include:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the lactam ring.
Functional Group Transformations:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the precursor compounds.
Automated Reaction Systems: Use of automated systems to ensure consistent reaction conditions and yield.
Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: Varenicline Lactam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the lactam ring, altering its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
Varenicline Lactam has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of lactam rings and their reactivity.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on neuronal activity.
Medicine: Primarily used in the development of smoking cessation therapies. Research is ongoing to explore its potential in treating other addictions.
Industry: Utilized in the pharmaceutical industry for the production of smoking cessation aids.
作用机制
Varenicline Lactam exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It binds to the alpha4beta2 subtype of these receptors, partially activating them and reducing the release of dopamine, which is associated with nicotine addiction. This dual action helps alleviate withdrawal symptoms and reduce cravings by blocking nicotine from binding to these receptors .
相似化合物的比较
Cytisine: Another partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.
Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.
Nicotine Replacement Therapy: Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Uniqueness of Varenicline Lactam: this compound is unique due to its specific action on the alpha4beta2 subtype of nicotinic acetylcholine receptors, providing a targeted approach to smoking cessation. Unlike other therapies, it offers a dual mechanism of action by both partially activating the receptors and blocking nicotine, making it highly effective in reducing cravings and withdrawal symptoms .
属性
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPJJGUAJITEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676193 |
Source


|
| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-30-8 |
Source


|
| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


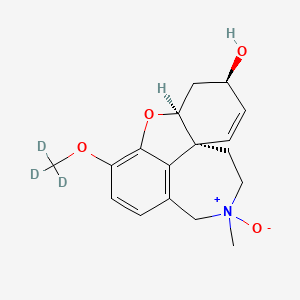
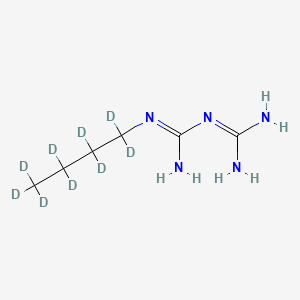
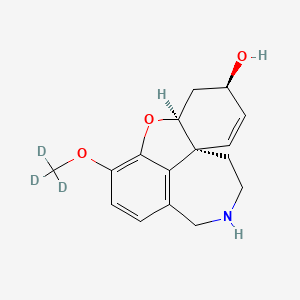
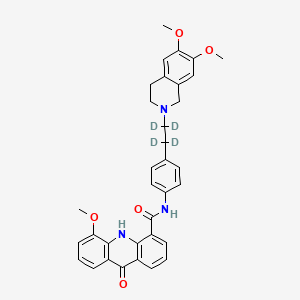
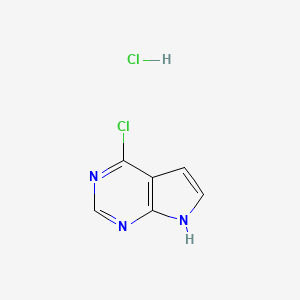

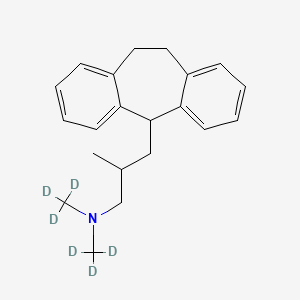

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)
